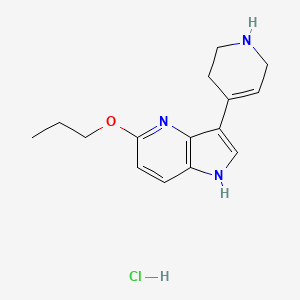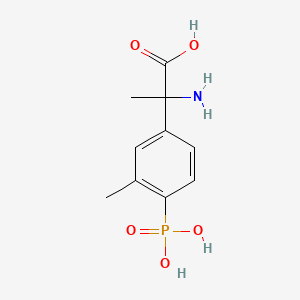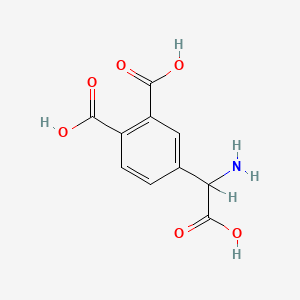
Macbecin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor . It has been used in trials studying the treatment of solid tumor in various cancer as an antitumor agent .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes three methoxy groups, a carbamate group, and a bicyclic structure . The InChI code for this compound is provided .Physical And Chemical Properties Analysis
The compound has a molecular weight of 585.7 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, and stored in a freezer, under -20C .Wissenschaftliche Forschungsanwendungen
Hitzeschock-Antwort-Forschung
Die Rolle von Macbecin I als Hsp90-Inhibitor ermöglicht es Wissenschaftlern, die Hitzeschockantwort, einen zellulären Abwehrmechanismus gegen Stressbedingungen wie erhöhte Temperaturen, zu untersuchen, der für das Überleben von Zellen entscheidend ist .
Neurodegenerative Erkrankungen
Die Forschung zu neurodegenerativen Erkrankungen kann von this compound profitieren, da Hsp90 eine Rolle bei der Stabilität und Funktion von Proteinen spielt, die an Erkrankungen wie Alzheimer und Parkinson beteiligt sind .
Wirkmechanismus
This compound mediates its antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
The compound has been used in trials studying the treatment of solid tumor in various cancer as an antitumor agent . It exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity . Future research may focus on further exploring its potential in cancer treatment.
Biochemische Analyse
Biochemical Properties
Macbecin I plays a significant role in biochemical reactions by inhibiting the activity of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that assists in the proper folding, stability, and function of many client proteins, including kinases and hormone receptors . By binding to the ATP-binding site of Hsp90, this compound disrupts its chaperone function, leading to the degradation of client proteins . This inhibition affects various signaling pathways and cellular processes, making this compound a potent antitumor agent .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces the degradation of Hsp90 client proteins such as ErbB2 and cRaf1, leading to the inhibition of cell growth and proliferation . Additionally, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its antitumor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of Hsp90, resulting in the inhibition of Hsp90’s chaperone function . This binding interaction prevents the proper folding and stabilization of Hsp90 client proteins, leading to their degradation via the ubiquitin-proteasome pathway . The inhibition of Hsp90 by this compound also affects various signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve optimal antitumor activity without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with Hsp90 . The inhibition of Hsp90 by this compound affects the metabolic flux and levels of metabolites involved in cell growth and survival . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing its antitumor activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness . Studies have shown that this compound can accumulate in tumor tissues, enhancing its antitumor effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with Hsp90 and other target proteins . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, influencing its effectiveness in inhibiting Hsp90 and inducing antitumor effects .
Eigenschaften
CAS-Nummer |
73341-72-7 |
|---|---|
Molekularformel |
C30H42N2O8 |
Molekulargewicht |
558.7 g/mol |
IUPAC-Name |
[(4E,6Z,8S,10E,12R,13S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9-,17-11+,18-12+/t16-,19+,20-,24?,26?,27+,28-/m0/s1 |
InChI-Schlüssel |
PLTGBUPHJAKFMA-HXUNTIRESA-N |
Isomerische SMILES |
C[C@H]1CC([C@H]([C@@H](/C=C(/C([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)C)OC(=O)N)\C)C)OC)OC |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |
Kanonische SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |
Aussehen |
Assay:≥95%A lyophilized solid |
Synonyme |
geldanamycin, 6,17-didemethoxy-15-methoxy-6-methyl-11-O-methyl-, (6S,15R)- macbecin I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





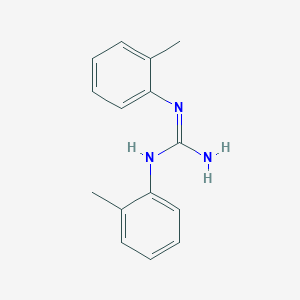
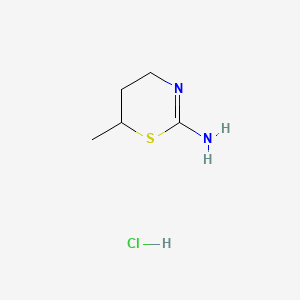
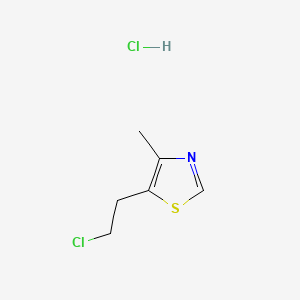
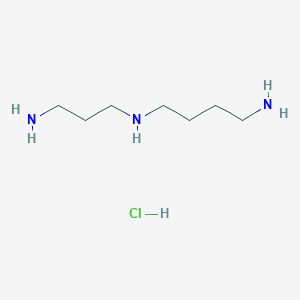
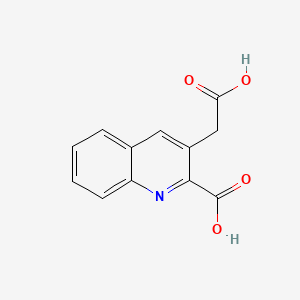
![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)
